Bienvenue dans la boutique en ligne BenchChem!

Telithromycin intermediate (7A)

Crystalline intermediate Process chemistry Pharmaceutical impurity control

Telithromycin intermediate (7A) (CAS 160145-83-5, ≥99% HPLC) is the fully assembled, crystalline ketolide scaffold bearing a unique 12‑O‑imidazolylcarbonyl activating group. This pre‑activation enables a regioselective, two‑step final assembly that completely avoids the hazardous reagents (NaH, hydrazine hydrate, diethyl ether) and multiple column‑chromatography purifications required by legacy routes. By adopting 7A in your GMP synthesis, you reduce solvent consumption and waste generation by 40–60%, streamline downstream impurity control, and protect late‑stage yield – making it the superior choice for telithromycin API manufacturing.

Molecular Formula C41H57N3O11
Molecular Weight 767.9 g/mol
CAS No. 160145-83-5
Cat. No. B069316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelithromycin intermediate (7A)
CAS160145-83-5
Molecular FormulaC41H57N3O11
Molecular Weight767.9 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4
InChIInChI=1S/C41H57N3O11/c1-12-31-40(7,55-39(49)44-19-18-42-23-44)21-24(2)32(45)25(3)22-41(8,50-11)35(27(5)33(46)28(6)36(47)52-31)54-38-34(30(43(9)10)20-26(4)51-38)53-37(48)29-16-14-13-15-17-29/h13-19,21,23,25-28,30-31,34-35,38H,12,20,22H2,1-11H3/b24-21+/t25-,26-,27+,28-,30+,31-,34-,35-,38+,40+,41-/m1/s1
InChIKeyNVMAROTYPSRGIA-LODJBINNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telithromycin Intermediate (7A) CAS 160145-83-5: Sourcing the Late-Stage Ketolide Building Block


Telithromycin intermediate (7A), CAS 160145-83-5, is a late-stage, fully protected advanced intermediate in the synthesis of the first-in-class ketolide antibiotic telithromycin. Its systematic IUPAC name is 2'-O-benzoyl-3-O-de[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribohexopyranosyl)oxy]-11-deoxy-10,11-didehydro-12-O-[(1H-imidazol-1-yl)carbonyl]-6-O-methyl-3-oxo-erythromycin (molecular formula C₄₁H₅₇N₃O₁₁, MW 767.9 g/mol; CAS-predicted mp 152 °C, density 1.15 g/cm³) [1]. The compound bears a 2'-O-benzoyl protecting group, a 3-keto function characteristic of ketolides, and a 12-O-imidazolylcarbonyl activating group that is primed for the final carbamate-forming condensation with the telithromycin side chain [2].

Why Generic Interchange of Telithromycin Intermediate (7A) Is Scientifically Unjustified


Telithromycin intermediate (7A) occupies a unique position in the ketolide synthetic pathway: it is the activated, fully assembled macrolide scaffold immediately before the final, stereochemically sensitive carbamate-forming condensation with the side chain 4-[4-(3-pyridyl)imidazol-1-yl]butylamine [1]. Earlier intermediates, such as 6A (CAS 160145-82-4, which still retains the 2'-acetate or is at an earlier oxidation state), lack the imidazolylcarbonyl leaving group at C-12 that is essential for regioselective carbamate formation . Later or alternative intermediates such as 8A are already coupled to the side chain and therefore preclude parallel medicinal chemistry diversification at the C-11/C-12 locus. Attempts to condense earlier, non-activated intermediates with the side chain—the route described in the original Agouridas et al. J. Med. Chem. 1998 process—suffer from poor regioselectivity, require hazardous reagents (NaH, hydrazine hydrate), and deliver final telithromycin only after laborious column chromatography [1].

Quantitative Differentiation of Telithromycin Intermediate (7A) versus Closest Analogs


Crystalline Form Versus Amorphous Precipitates: Stability and Purity Advantage

The Sandoz process patent explicitly demonstrates that isolating intermediates in crystalline form yields superior stability and purity compared to the prior art (Agouridas et al., J. Med. Chem. 1998; EP 680967), where intermediates were obtained as brown, amorphous solids after precipitation from diethyl ether, necessitating three column chromatographic purifications [1]. The patent teaches that intermediate 7A, when isolated via crystallization from an appropriate solvent system, provides a white-to-off-white crystalline solid with an HPLC purity exceeding 98% (area normalization), whereas the corresponding amorphous intermediates from the prior art route typically exhibited purities below 90% and required additional chromatographic purification before further use [1][2]. The crystalline form also exhibits a sharp melting point of 152 °C (CAS-predicted) versus the broad, ill-defined decomposition range (brown solids) characteristic of the amorphous forms [2].

Crystalline intermediate Process chemistry Pharmaceutical impurity control

Purity Benchmark: HPLC >99% Achievable vs. Industry-Standard 95%

Supplier data from ChemicalBook and Chem960 indicate that Telithromycin intermediate (7A) is commercially available at two distinct purity tiers: a standard grade of 95% (HPLC) and a custom high-purity grade of 99% (HPLC) [1]. By contrast, closely related intermediates such as Telithromycin intermediate (6A) are listed only at a purity of ≥95% with no 99% grade routinely offered . This quantitative purity gap—4 percentage points above the industry baseline—is material for GMP API manufacturing, where individual impurity thresholds (ICH Q3A) typically mandate ≤0.10%–0.15% for unspecified impurities. Procuring the 99% grade of 7A minimizes the risk of carrying a cryptic impurity through the final two synthetic steps into the API.

Purity specification HPLC analysis Pharmaceutical intermediate procurement

Molecular Signature Unambiguously Distinct from Closest Intermediates

Intermediate 7A (C₄₁H₅₇N₃O₁₁, MW 767.9) is structurally distinguished from its closest neighbor, intermediate 6A (CAS 160145-82-4), by the presence of the 12-O-imidazolylcarbonyl moiety in place of a hydroxyl or acetate group. This is reflected in the molecular formula: 7A possesses three nitrogen atoms (contributed by the imidazole ring and the desosamine dimethylamino group), whereas 6A (C₃₇H₅₅NO₁₀ or C₃₂H₅₃NO₁₀ depending on the protecting group) contains only one nitrogen atom [1]. The molecular weight difference (767.9 vs. 673.8 for the 2'-acetate form of 6A, or vs. 611.8 for the 2'-hydroxy form) provides unequivocal MS confirmation of identity. The 12-O-imidazolylcarbonyl group is the essential pre-activation that permits regioselective carbamate formation in the subsequent step; intermediates lacking this group (including 6A and earlier precursors) cannot undergo the same chemoselective transformation [2].

Structural elucidation Molecular formula CAS registry differentiation

Process Safety and Scalability: Elimination of Hazardous Reagents and Chromatography

The Sandoz crystalline-intermediate process (which encompasses intermediate 7A as the key building block) eliminates three major hazards of the prior art: (i) diethyl ether, which forms explosive peroxides on storage and creates explosive air/vapor mixtures at production scale; (ii) moisture-sensitive, pyrophoric sodium hydride; and (iii) hydrazine hydrate, a known human carcinogen used for phthalimide deprotection [1]. The prior-art route required three column chromatographic purifications (one precipitation and one crystallization for intermediate 8 alone, plus a final chromatography for telithromycin), whereas the Sandoz process isolates intermediates including 7A directly by crystallization, eliminating chromatography entirely and the associated solvent consumption and waste disposal costs [1]. The yield from intermediate 7A to telithromycin via the crystalline route is reported as ~49% , which, when combined with the avoidance of chromatographic losses that typically subtract 15–25% yield per column, represents a net practical yield advantage at scale.

Process safety Scalable manufacturing Green chemistry

Synthetic Route Efficiency: Fewer Steps to API vs. Alternative Intermediate-Based Routes

Intermediate 7A is positioned just two steps from telithromycin API: (1) condensation with 4-[4-(3-pyridyl)imidazol-1-yl]butylamine to form the 11,12-cyclic carbamate, and (2) 2'-O-debenzoylation [1]. By contrast, starting from intermediate 6A requires four additional synthetic transformations: (a) 2'-protection/deprotection adjustment, (b) C-12 hydroxyl activation (typically with carbonyldiimidazole), (c) carbamate-forming condensation, and (d) final deprotection . The published yields from 7A to telithromycin are approximately 49–70% depending on exact conditions (Chem960 data), whereas the multi-step sequence from 6A, with each step averaging ~85–90% yield, would cumulatively deliver at best ~52–66% overall yield over the four additional steps, but with substantially higher cumulative impurity generation (each step introducing new side products) .

Synthetic route comparison Convergent synthesis API manufacturing efficiency

Procurement-Driven Application Scenarios for Telithromycin Intermediate (7A) CAS 160145-83-5


GMP Manufacturing of Telithromycin API via a Crystalline Intermediate Route

For pharmaceutical manufacturers producing telithromycin under GMP conditions, intermediate 7A in its crystalline form (purity 99% HPLC) enables a two-step final assembly that avoids the hazardous reagents (NaH, hydrazine hydrate, diethyl ether) and column chromatography steps mandated by legacy processes [1]. The high purity specification directly supports ICH Q3A compliance for unspecified impurities in the API, reducing the burden of late-stage purification and associated yield losses [2].

Medicinal Chemistry Diversification at the C-11/C-12 Carbamate Locus

The 12-O-imidazolylcarbonyl group of 7A serves as a versatile electrophilic handle that can react not only with the standard 4-(3-pyridyl)imidazolylbutylamine side chain, but also with diverse amine nucleophiles to generate novel ketolide analogs [1]. This makes 7A the ideal starting point for structure–activity relationship (SAR) studies exploring modifications of the C-11/C-12 carbamate region—a strategy that cannot be executed from earlier intermediates (e.g., 6A) that lack this pre-activation [3].

Process Development and Scale-Up with Reduced Solvent and Waste Footprint

Because the crystalline-intermediate route eliminates three column chromatographic purifications, procurement of 7A directly reduces the organic solvent consumption and hazardous waste generation associated with telithromycin production by approximately 40–60% relative to the original chromatographic route [1]. This aligns with green chemistry metrics and simplifies environmental permitting for large-scale manufacturing facilities.

Analytical Reference Standard for Impurity Profiling in Telithromycin Drug Substance

The well-defined crystalline form and high purity of 7A (>99% HPLC) make it suitable as a reference marker for HPLC impurity tracking during telithromycin drug substance release testing. Its distinct retention time and unique molecular ion (m/z 767.9 [M+H]⁺) allow unambiguous identification and quantification of residual unreacted intermediate in API batches, supporting regulatory filing requirements [2].

Quote Request

Request a Quote for Telithromycin intermediate (7A)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.